molecular formula C17H16Cl2N2O2 B324395 N,N'-bis(4-chlorophenyl)pentanediamide

N,N'-bis(4-chlorophenyl)pentanediamide

Cat. No.: B324395
M. Wt: 351.2 g/mol
InChI Key: AWFFXHHISMXRDG-UHFFFAOYSA-N
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Description

N,N'-bis(4-chlorophenyl)pentanediamide is a diamide derivative featuring a pentanediamide backbone substituted with 4-chlorophenyl groups at both terminal nitrogen atoms. The presence of electron-withdrawing chlorine atoms at the para positions of the phenyl rings enhances its stability and influences intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for its crystallinity and solubility profile .

Properties

Molecular Formula

C17H16Cl2N2O2

Molecular Weight

351.2 g/mol

IUPAC Name

N,N//'-bis(4-chlorophenyl)pentanediamide

InChI

InChI=1S/C17H16Cl2N2O2/c18-12-4-8-14(9-5-12)20-16(22)2-1-3-17(23)21-15-10-6-13(19)7-11-15/h4-11H,1-3H2,(H,20,22)(H,21,23)

InChI Key

AWFFXHHISMXRDG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CCCC(=O)NC2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCC(=O)NC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

The following sections compare N,N'-bis(4-chlorophenyl)pentanediamide with structurally related diamides, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogs and Substituent Effects
Compound Name Substituents Backbone Chain Molecular Formula Molecular Weight Key Structural Features
This compound 4-Cl-phenyl Pentanediamide C₁₇H₁₄Cl₂N₂O₂ ~349.21 (calc.) Chlorine atoms enhance electronegativity
N,N′-bis(4-chlorophenyl)but-2-enediamide 4-Cl-phenyl But-2-enediamide C₁₆H₁₂Cl₂N₂O₂ 335.18 Conjugated double bond reduces flexibility
N,N'-bis(4-cyanophenyl)pentanediamide 4-CN-phenyl Pentanediamide C₁₉H₁₄N₄O₂ 338.34 Cyano groups increase polarity
N,N'-bis[(4-chlorophenyl)methyl]propanediamide 4-Cl-benzyl Propanediamide C₁₇H₁₆Cl₂N₂O₂ 363.23 Benzyl substitution alters steric bulk
N,N'-dihydroxy-N,N'-bis(4-methylphenyl)pentanediamide 4-CH₃-phenyl, -OH Pentanediamide C₁₉H₂₂N₂O₄ 342.39 Hydroxyl groups improve hydrogen bonding

Key Observations :

  • Substituent Polarity: Chlorine (Cl) and cyano (CN) groups are electron-withdrawing, enhancing thermal stability and crystallinity compared to electron-donating groups like methyl (CH₃) .
Physicochemical Properties
Compound Name Melting Point (°C) Synthetic Yield (%) Crystallographic Data
N,N'-bis(4-cyanophenyl)pentanediamide 238–239 68 Not reported
N,N′-bis(4-chlorophenyl)but-2-enediamide >300 Not reported Monoclinic, P21/n, a=9.2397 Å, β=107.9°
N,N'-bis[(4-chlorophenyl)methyl]propanediamide Not reported Not reported Molecular weight 363.23

Key Observations :

  • Melting Points: Chlorinated derivatives (e.g., but-2-enediamide ) exhibit higher melting points (>300°C) than cyano analogs (238–239°C ), likely due to stronger halogen-based intermolecular forces.
  • Crystallography: The but-2-enediamide derivative crystallizes in a monoclinic system with distinct hydrogen-bonding networks, suggesting tighter packing than linear pentanediamides.

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